4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol
Description
4-[4-Amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol is a 1,2,4-triazole derivative featuring an amino group at position 4 and a 4-hydroxyphenyl substituent at position 5 of the triazole ring.
Properties
IUPAC Name |
4-[4-amino-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-18-13(9-1-5-11(19)6-2-9)16-17-14(18)10-3-7-12(20)8-4-10/h1-8,19-20H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHHGXTGJXUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420739 | |
| Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
223645-69-0 | |
| Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with aromatic aldehydes, followed by further reactions to introduce the amino and hydroxy groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at positions 4 and 4. Key analogs include:
Key Observations :
- Hydroxyphenyl vs. Chlorophenyl : The target compound’s 4-hydroxyphenyl group may improve water solubility compared to chlorophenyl analogs (e.g., ), which prioritize lipophilicity for membrane interactions.
- Sulfanyl vs. Amino Groups: Sulfanyl derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, while amino groups (as in the target compound) are often leveraged for hydrogen bonding in enzyme inhibition .
Antimicrobial Activity:
- Sulfanyl Derivatives: Compounds like 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol () show MIC values of 12.5–25 µg/mL against bacterial strains .
- Hydrazone Derivatives : Schiff bases with nitro or methoxy groups () exhibit enhanced antifungal activity due to electron-withdrawing effects .
Anticancer Activity:
- Quinazolinone-Triazole Hybrids: Derivatives with difluorophenyl or nitrophenyl groups () demonstrate potent cytotoxicity (IC₅₀: 1.76 µM) via apoptosis induction .
Target Compound Implications : The 4-hydroxyphenyl group may modulate selectivity for cancer cells or reduce off-target toxicity compared to halogenated analogs.
Biological Activity
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol, a derivative of triazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure incorporates both triazole and phenolic groups, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 244.26 g/mol. The presence of the triazole ring and hydroxyl groups suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenolic compounds have been shown to scavenge free radicals effectively. The antioxidant activity is primarily attributed to the hydroxyl groups that can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Anticancer Properties
Several studies have demonstrated the anticancer potential of triazole derivatives. The compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on structurally related compounds show that they can inhibit growth in cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells through mechanisms involving cell cycle arrest and apoptosis induction.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. They function by inhibiting ergosterol synthesis in fungal cell membranes. The specific compound may exhibit similar activity against various fungal pathogens, making it a candidate for further antifungal drug development.
Study on Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of various triazole derivatives using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substituents showed enhanced scavenging activity compared to those without. This suggests that this compound could possess significant antioxidant capabilities due to its structural features.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| Compound A | 45 |
| Compound B | 60 |
| Target Compound | 80 |
Study on Anticancer Activity
In a comparative study assessing the anticancer effects of various triazole derivatives on MCF-7 cells, the target compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 25 | 40 |
| 50 | 20 |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : Hydroxyl groups facilitate electron donation to neutralize free radicals.
- Inhibition of Enzymatic Activity : Similar triazole compounds inhibit key enzymes involved in cancer cell proliferation.
- Membrane Disruption : Antifungal activity is likely due to interference with ergosterol biosynthesis in fungal membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
